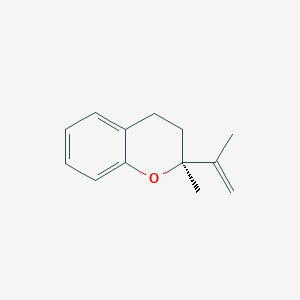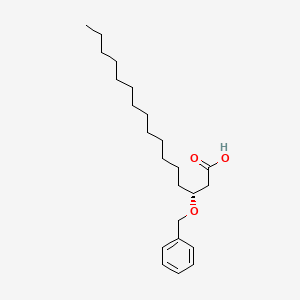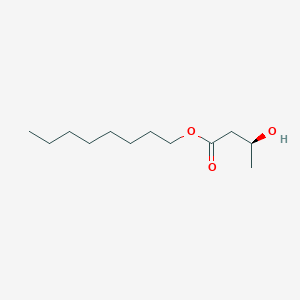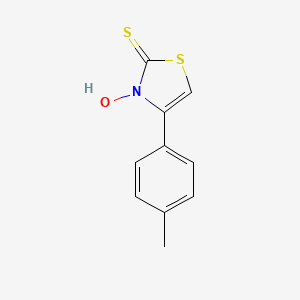
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- is a heterocyclic compound featuring a thiazole ring with a thione group and a hydroxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-mercaptoacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The thione group can be reduced to a thiol under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 3-keto-4-(4-methylphenyl)-2(3H)-thiazolethione.
Reduction: Formation of 3-hydroxy-4-(4-methylphenyl)-2(3H)-thiazolethiol.
Substitution: Formation of substituted derivatives like 3-hydroxy-4-(4-nitrophenyl)-2(3H)-thiazolethione.
Applications De Recherche Scientifique
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2(3H)-Thiazolethione, 3-hydroxy-4-phenyl-
- 2(3H)-Thiazolethione, 3-hydroxy-4-(4-chlorophenyl)-
- 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methoxyphenyl)-
Comparison: 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct entity in its class.
Propriétés
Numéro CAS |
220222-19-5 |
|---|---|
Formule moléculaire |
C10H9NOS2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
3-hydroxy-4-(4-methylphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)9-6-14-10(13)11(9)12/h2-6,12H,1H3 |
Clé InChI |
OMAHALVIWKLZQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=S)N2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


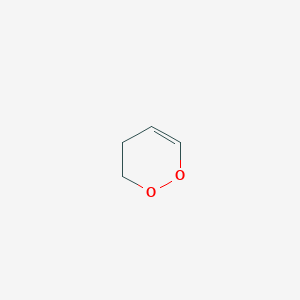
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
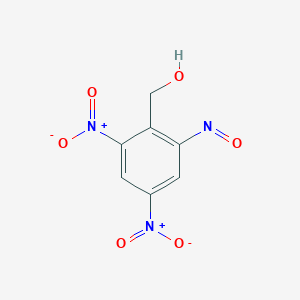
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
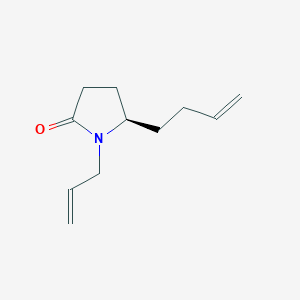
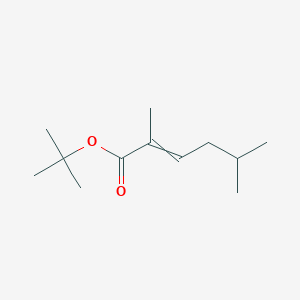

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)

![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
